N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is an organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBVCUKLMCRKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The specific steps are as follows:
Preparation of Thiourea Derivative: The thiourea derivative is prepared by reacting an appropriate amine with carbon disulfide and an alkyl halide.
Formation of Thiazole Ring: The thiourea derivative is then reacted with 4-fluorophenacyl bromide under reflux conditions in ethanol to form the thiazole ring.
Amidation: The resulting thiazole compound is further reacted with 3-methylbutanoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar thiazole ring structure but with different substituents, leading to different biological activities.
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide: Another similar compound with a different amide group, which may affect its solubility and reactivity.
Uniqueness
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is unique due to its specific combination of a thiazole ring, a fluorophenyl group, and a 3-methylbutanamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
